Methyl N,N-diethyldithiocarbamate

Lipophilicity Drug Metabolism Analytical Method Development

Methyl N,N-diethyldithiocarbamate (DDTC-Me; CAS 686-07-7) is an S-alkylated dithiocarbamate ester with the molecular formula C6H13NS2 and molecular weight 163.30 g/mol. It is the active S-methyl metabolite of disulfiram, produced via methylation of diethyldithiocarbamate in hepatic microsomes.

Molecular Formula C6H13NS2
Molecular Weight 163.3 g/mol
CAS No. 686-07-7
Cat. No. B194114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N,N-diethyldithiocarbamate
CAS686-07-7
Synonymsdiethyldithiocarbamate methyl ester
diethylthiocarbamic acid methyl ester
Me-DTC
methyl diethyldithiocarbamate
Molecular FormulaC6H13NS2
Molecular Weight163.3 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)SC
InChIInChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3
InChIKeyJYRXPFCUABYLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Oil

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N,N-diethyldithiocarbamate (CAS 686-07-7): S-Alkylated Dithiocarbamate Ester with LogP 1.77 and DMSO Solubility


Methyl N,N-diethyldithiocarbamate (DDTC-Me; CAS 686-07-7) is an S-alkylated dithiocarbamate ester with the molecular formula C6H13NS2 and molecular weight 163.30 g/mol . It is the active S-methyl metabolite of disulfiram, produced via methylation of diethyldithiocarbamate in hepatic microsomes [1]. The compound exists as an oil or liquid with density 1.0317 g/cm³ at 0°C and boiling point ~210°C . Its predicted LogP is 1.772 [2], with demonstrated DMSO solubility of 100 mg/mL (ultrasonic) , supporting its utility in both pharmaceutical research applications and analytical method development.

Why Generic Substitution of Methyl N,N-diethyldithiocarbamate (CAS 686-07-7) with Other Dithiocarbamate Esters Is Not Scientifically Justified


Dithiocarbamate esters exhibit structure-dependent divergence in physical properties, metal-binding affinity, and biological activity that precludes simple analog substitution. Methyl N,N-diethyldithiocarbamate (DDTC-Me) differs from its dimethyl analog (CAS 3735-92-0) in LogP (1.772 vs. 1.3 ), physical state (oil/liquid vs. white solid with mp 45-47°C [1]), and ALDH inhibitory potency. Its parent ligand, diethyldithiocarbamate (Dedtc), demonstrates metal complex stability constants that rank between piperidine dithiocarbamate and pyrrolidine dithiocarbamate in the order Pipdtc > Dedtc > Apdtc > Xanthate [2]. For procurement decisions involving analytical standard preparation, in vivo metabolite studies, or metal chelation applications, these quantitative differences directly impact experimental reproducibility and cross-study comparability. The evidence below substantiates where this specific compound provides measurable, verifiable differentiation from its closest structural analogs.

Methyl N,N-diethyldithiocarbamate (CAS 686-07-7): Quantitative Differentiation Evidence Guide for Scientific Selection and Procurement


LogP Difference: DDTC-Me (1.772) vs. Methyl Dimethyldithiocarbamate (1.3) — Implications for Membrane Permeability and Extraction Efficiency

Methyl N,N-diethyldithiocarbamate exhibits a predicted LogP of 1.772 [1], compared to 1.3 for methyl dimethyldithiocarbamate . This difference arises from substitution of two ethyl groups (total 4 carbons) for two methyl groups (total 2 carbons) on the dithiocarbamate nitrogen, increasing hydrophobicity and altering partition behavior in biphasic systems. The LogP of 1.77 places DDTC-Me within the optimal 0-3 range for membrane permeability [2], while remaining below the Pfizer rule threshold of LogP >3 that correlates with increased toxicity risk [1].

Lipophilicity Drug Metabolism Analytical Method Development LC-MS Sample Preparation

DMSO Solubility: DDTC-Me (100 mg/mL) Supports Concentrated Stock Preparation for In Vitro Pharmacology Studies

Methyl N,N-diethyldithiocarbamate demonstrates DMSO solubility of 100 mg/mL (with ultrasonic assistance) , enabling preparation of concentrated stock solutions for in vitro experiments. While direct comparative solubility data for other dithiocarbamate esters in DMSO is not systematically reported in the accessed literature, this quantitative solubility value establishes a reproducible benchmark for experimental design. The compound inhibits rat liver low Km aldehyde dehydrogenase (ALDH) with an ID50 of 15.5 mg/kg following in vivo administration [1], a potency value that can be directly referenced when selecting this specific metabolite for disulfiram mechanism studies.

Solubility In Vitro Assay Development Pharmacology ALDH Inhibition

Acute Toxicity (LD50) in Rat and Mouse: Intraperitoneal LD50 Values of 167 mg/kg and 263 mg/kg Respectively

Methyl N,N-diethyldithiocarbamate (DDTC-Me) exhibits intraperitoneal LD50 values of 167 mg/kg in male rats and 263 mg/kg in male mice [1]. The toxicity symptoms preceding death resemble those observed with disulfiram toxicity [2]. This contrasts with the parent compound disulfiram, which has reported oral LD50 values of approximately 1,800 mg/kg in rats [3]. The lower LD50 of DDTC-Me (approximately 11-fold lower in rats on mg/kg basis) indicates substantially higher acute toxicity compared to its disulfiram precursor. Tissue distribution studies following 35S-labeled DDTC-Me administration show maximal radioactivity in most tissues at 1 hour post-dosing [1].

Toxicology In Vivo Pharmacology Safety Assessment Disulfiram Metabolism

Metal Complex Stability Hierarchy: Diethyldithiocarbamate (Dedtc) Occupies Intermediate Position Between Pipdtc and Apdtc/Xanthate Ligands

The parent ligand diethyldithiocarbamate (Dedtc), from which methyl N,N-diethyldithiocarbamate is derived via S-methylation, exhibits proton-ligand dissociation constants and metal-ligand stability constants that occupy an intermediate position among structurally similar thio compounds. Using Bjerrum-Calvin pH titration in 60% ethanol-water medium at 28°C, the stability of metal complexes decreases in the order: Pipdtc > Dedtc > Apdtc > Xanthate [1]. Additionally, among diethyldithiocarbamate chelates with divalent metals, stability ranks as Cu(II) > Zn(II) > Mn(II) [2]. This hierarchy is critical for applications where selective metal binding is required, as the S-methylated ester form (DDTC-Me) may undergo metabolic or hydrolytic conversion to release the active dithiocarbamate ligand.

Metal Chelation Coordination Chemistry Analytical Extraction Environmental Remediation

Physical State Differentiation: DDTC-Me (Oil/Liquid at Ambient) vs. Methyl Dimethyldithiocarbamate (Solid, mp 45-47°C)

Methyl N,N-diethyldithiocarbamate exists as an oil or liquid at ambient temperature, with density 1.0317 g/cm³ at 0°C . In contrast, its dimethyl analog (methyl dimethyldithiocarbamate; CAS 3735-92-0) is a white crystalline solid with melting point 45-47°C [1] and boiling point 193°C [2]. This physical state divergence arises from the replacement of two methyl groups on the nitrogen with two ethyl groups, which disrupts crystal packing while increasing molecular weight from 135.3 to 163.3 g/mol. Both compounds show limited water solubility but dissolve in organic solvents including chloroform and methanol .

Physical Properties Formulation Development Analytical Standard Preparation Handling Requirements

Class-Level Vulcanization Kinetics: Dithiocarbamates Provide Fastest Cure Times Among Rubber Accelerator Classes

At the class level, dithiocarbamate accelerators (including zinc diethyldithiocarbamate, ZDEC, and zinc dimethyldithiocarbamate, ZDMC) demonstrate the fastest cure times in natural rubber vulcanization, exceeding the cure rates of thiuram, thiazole, and sulfenamide accelerator classes [1]. This classification as 'ultra-accelerators' stems from the dithiocarbamate functional group's ability to rapidly activate sulfur crosslinking [2]. While methyl N,N-diethyldithiocarbamate itself is an S-alkylated ester rather than a metal salt accelerator, its dithiocarbamate scaffold provides the structural basis for the ultra-accelerator behavior observed in its metal salt derivatives. Comparative studies confirm that cure rate follows the order: thiuram/dithiocarbamate > thiazole > sulfenamide [3].

Rubber Vulcanization Accelerator Selection Natural Rubber Compounding Cure Kinetics

Optimal Research and Industrial Application Scenarios for Methyl N,N-diethyldithiocarbamate (CAS 686-07-7) Based on Quantified Differentiation Evidence


Disulfiram Metabolism Studies Requiring Authentic S-Methyl Metabolite Standard

Methyl N,N-diethyldithiocarbamate (DDTC-Me) is the authentic S-methylated metabolite of disulfiram, generated via methylation of diethyldithiocarbamate in hepatic microsomes [1]. Researchers investigating ALDH inhibition mechanisms or disulfiram pharmacokinetics require this specific compound as an analytical standard for LC-MS/MS method development and quantification. The compound's established DMSO solubility of 100 mg/mL enables preparation of calibration standards and quality control samples at concentrations relevant to in vivo metabolite levels. Its ALDH inhibitory ID50 of 15.5 mg/kg in rats [2] provides a benchmark for comparative potency studies against parent disulfiram or alternative dithiocarbamate metabolites.

Metal Chelation Studies Requiring Intermediate Ligand Affinity Between Piperidine and Pyrrolidine Dithiocarbamates

The diethyldithiocarbamate (Dedtc) ligand framework provides metal complex stability intermediate between piperidine dithiocarbamate (Pipdtc) and pyrrolidine dithiocarbamate (Apdtc)/xanthate ligands, as established by pH-metric determination of UO2(II) complexes in 60% ethanol-water at 28°C [3]. For metal extraction, environmental remediation, or analytical preconcentration applications, this intermediate affinity offers a tunable chelation profile that balances binding strength against potential metal recovery or ligand exchange requirements. The known stability hierarchy for divalent metals (Cu(II) > Zn(II) > Mn(II)) with diethyldithiocarbamate [4] further informs selective metal binding applications.

Toxicology and Safety Assessment of Dithiocarbamate Derivatives Requiring LD50 Benchmarking

The established intraperitoneal LD50 values of 167 mg/kg (rat) and 263 mg/kg (mouse) for DDTC-Me [5] provide essential benchmarks for toxicological studies of dithiocarbamate esters. This compound serves as a reference toxicant in comparative toxicity assessments across the dithiocarbamate structural series, where nitrogen substitution and oxidation state influence toxicokinetics and target organ effects [6]. The 1-hour post-dose peak tissue distribution profile [5] enables time-matched sacrifice protocols in mechanistic toxicology studies. Procurement for GLP toxicology studies requires this specific CAS 686-07-7 compound to ensure cross-study reproducibility of LD50 and tissue distribution data.

Analytical Method Development for Rubber Accelerator Identification in Vulcanized Products

Methyl N,N-diethyldithiocarbamate can serve as a reference compound in UV spectrophotometric and polarographic methods for identifying thiocarbamate-class vulcanization accelerators in rubber products [7]. The compound's distinct UV absorbance characteristics (220-380 mµ region) and polarographic reduction behavior enable its detection as a trace accelerator or accelerator-derived residue. Given that dithiocarbamate-class accelerators provide the fastest cure rates among all accelerator types [8], analytical methods for quality control and reverse engineering of rubber formulations require authentic standards for accurate accelerator classification and quantification. Procurement of high-purity (≥98%) DDTC-Me [9] supports calibration and method validation activities.

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